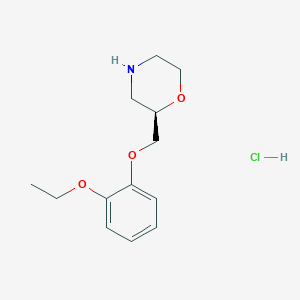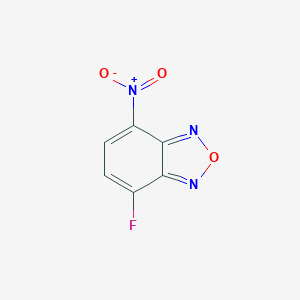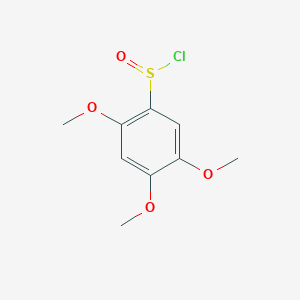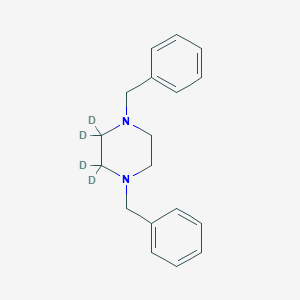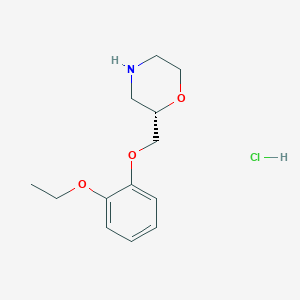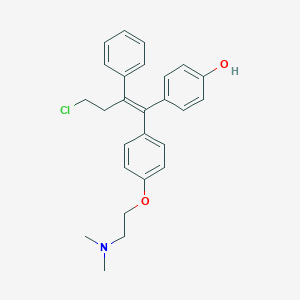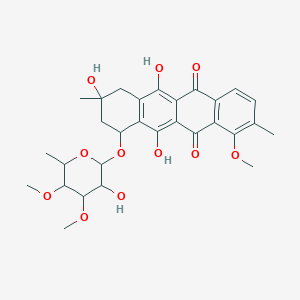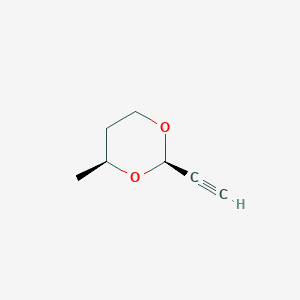
(2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the dioxane family, which is known for its unique chemical properties and diverse applications. In
Mécanisme D'action
The mechanism of action of ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane is not fully understood. However, it is believed that the compound exerts its anticancer activity by inhibiting the activity of enzymes that are essential for cell growth and division. Specifically, ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. By inhibiting the activity of topoisomerase II, ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane prevents cancer cells from dividing and proliferating.
Effets Biochimiques Et Physiologiques
Studies have shown that ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane has a range of biochemical and physiological effects. In addition to its anticancer, antimicrobial, and anti-inflammatory properties, ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane has also been shown to have antioxidant activity. This compound can scavenge free radicals and protect cells from oxidative damage. Additionally, ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane is its synthetic accessibility. The compound can be synthesized using simple and efficient methods, making it readily available for research purposes. Additionally, ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane has shown high potency and selectivity against cancer cells, making it a promising candidate for the development of new anticancer drugs. However, one of the limitations of ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane is its potential toxicity. Studies have shown that the compound can induce cell death in normal cells at high concentrations, which may limit its clinical applications.
Orientations Futures
There are several future directions for the research on ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane. One of the potential directions is to explore the compound's potential as a neuroprotective agent. Studies have shown that ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane has neuroprotective properties, and further research could lead to the development of new treatments for neurodegenerative diseases. Another potential direction is to investigate the compound's potential as an antimicrobial agent. Studies have shown that ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane has antimicrobial properties, and further research could lead to the development of new antibiotics. Additionally, further studies could be conducted to optimize the synthesis method of ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane and to explore its potential applications in material science and organic synthesis.
Conclusion:
In conclusion, ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane is a synthetic compound that has shown promising results in various fields, including medicinal chemistry, material science, and organic synthesis. This compound has been shown to have anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties. While there are some limitations to the compound's potential applications, further research could lead to the development of new treatments for cancer, neurodegenerative diseases, and infectious diseases.
Méthodes De Synthèse
The synthesis of ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane involves the reaction of 2-methyl-1,3-propanediol with acetylene in the presence of a catalyst. The reaction yields ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane as the main product. The purity and yield of the compound can be optimized by varying the reaction conditions, such as temperature, pressure, and catalyst concentration.
Applications De Recherche Scientifique
((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as an anticancer agent. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane has been shown to have antimicrobial and anti-inflammatory properties, making it a potential candidate for the development of new antibiotics and anti-inflammatory drugs.
Propriétés
Numéro CAS |
143136-91-8 |
|---|---|
Nom du produit |
(2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane |
Formule moléculaire |
C7H10O2 |
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
(2R,4S)-2-ethynyl-4-methyl-1,3-dioxane |
InChI |
InChI=1S/C7H10O2/c1-3-7-8-5-4-6(2)9-7/h1,6-7H,4-5H2,2H3/t6-,7+/m0/s1 |
Clé InChI |
XGVXXBLXTZOQNH-NKWVEPMBSA-N |
SMILES isomérique |
C[C@H]1CCO[C@H](O1)C#C |
SMILES |
CC1CCOC(O1)C#C |
SMILES canonique |
CC1CCOC(O1)C#C |
Synonymes |
1,3-Dioxane, 2-ethynyl-4-methyl-, (2R-cis)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




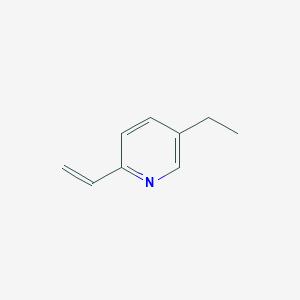

methanone](/img/structure/B134181.png)

